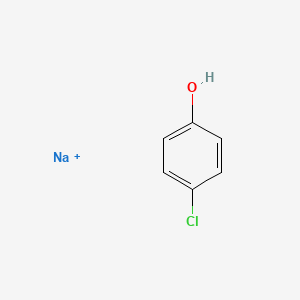

Sodium;4-chlorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H5ClNaO+ |

|---|---|

Molecular Weight |

151.54 g/mol |

IUPAC Name |

sodium;4-chlorophenol |

InChI |

InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1 |

InChI Key |

CFPLEOLETMZLIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)Cl.[Na+] |

Origin of Product |

United States |

Academic Significance and Context of Sodium;4 Chlorophenolate

Origin and Classification within Chlorophenolic Compounds

Sodium;4-chlorophenolate, also known as sodium 4-chlorophenoxide or 4-chlorophenol (B41353) sodium salt, is the sodium salt of 4-chlorophenol. ontosight.aiprepchem.comnih.gov It is formed when 4-chlorophenol, an organochlorine compound, reacts with a sodium base such as sodium hydroxide (B78521) or sodium hydride. prepchem.comwpmucdn.com This acid-base reaction results in the deprotonation of the phenolic hydroxyl group, yielding the sodium salt, which is a white crystalline powder highly soluble in water. ontosight.aiwpmucdn.com

The parent compound, 4-chlorophenol, belongs to the larger family of chlorophenols. These compounds are derivatives of phenol (B47542) containing one or more covalently bonded chlorine atoms. They are categorized based on the number of chlorine atoms on the phenol ring. rsc.org

Table 1: Classification of Chlorophenols

| Classification | Description | Example(s) |

| Monochlorophenols (MCPs) | Phenol ring with one chlorine atom. | 4-chlorophenol |

| Dichlorophenols (DCPs) | Phenol ring with two chlorine atoms. | 2,4-dichlorophenol (B122985) |

| Trichlorophenols (TCPs) | Phenol ring with three chlorine atoms. | 2,4,6-trichlorophenol |

| Tetrachlorophenols (TeCPs) | Phenol ring with four chlorine atoms. | 2,3,4,6-tetrachlorophenol |

| Pentachlorophenol (PCP) | Phenol ring with five chlorine atoms. | Pentachlorophenol |

Chlorophenols, including the precursor to sodium;4-chlorophenolate, are not typically found in nature. Their presence in the environment stems from industrial activities. rsc.org They are generated as byproducts in the manufacturing of pesticides, dyes, and pharmaceuticals. rsc.orgnih.gov Significant environmental release can also occur from processes like the chlorination of drinking water, the bleaching of wood pulp in the paper industry, and the incineration of municipal waste. rsc.orgcabidigitallibrary.org Due to their widespread use and formation as byproducts, these compounds have become persistent environmental pollutants. rsc.orgnih.gov

Relevance in Environmental Chemistry Research

The academic interest in sodium;4-chlorophenolate and its parent compound, 4-chlorophenol (4-CP), is heavily driven by their status as toxic and persistent environmental contaminants. rsc.orgnih.govnih.govacs.org Research in environmental chemistry is focused on understanding their fate in ecosystems and developing effective remediation strategies. diva-portal.orgresearchgate.net The high resistance of 4-CP to natural biodegradation makes it a priority pollutant for study. acs.orgacs.org

Extensive research has been dedicated to various degradation techniques to remove 4-CP from contaminated soil and water. These methods can be broadly categorized into bioremediation, advanced oxidation processes (AOPs), and catalytic reactions.

Bioremediation utilizes microorganisms to break down the pollutant. Studies have identified specific bacterial strains, such as Arthrobacter chlorophenolicus A6 and Pseudomonas putida, capable of degrading 4-CP. nih.govdiva-portal.org The efficiency of bioremediation can be enhanced through co-metabolism, where the addition of an easily digestible carbon source (e.g., glucose, sodium acetate) accelerates the degradation of the more complex pollutant. researchgate.nettandfonline.com The biodegradation of 4-CP can proceed through different pathways, often involving the formation of intermediates like 4-chlorocatechol (B124253) (4-CC) and hydroquinone (B1673460) (HQ) before the aromatic ring is cleaved. nih.gov

Advanced Oxidation Processes (AOPs) generate highly reactive hydroxyl radicals (•OH) to oxidize and mineralize pollutants. Photocatalysis is a prominent AOP where a semiconductor catalyst, such as titanium dioxide (TiO2) or lanthanum oxide (La2O3), is activated by UV light to degrade 4-CP. kashanu.ac.irasianpubs.org Other AOPs, like the sono-electro-Fenton process, which combines ultrasound, electrolysis, and Fenton's reagent, have also been shown to effectively degrade 4-CP in aqueous solutions. nih.gov

Catalytic Hydrodechlorination (HDC) is a chemical process that uses a catalyst, typically palladium-based, to replace the chlorine atom on the phenol ring with a hydrogen atom. mdpi.comacs.org This reaction converts toxic 4-chlorophenol into phenol, a less toxic compound that can be further degraded. acs.org Research has explored various supports for the palladium catalyst, including alumina (B75360) and graphene materials, to optimize reaction rates. mdpi.com

The following table summarizes key research findings on the degradation of 4-chlorophenol.

Table 2: Selected Research Findings on 4-Chlorophenol (4-CP) Degradation

| Degradation Method | Catalyst / Microorganism | Key Findings | Citation(s) |

| Bioremediation | Arthrobacter chlorophenolicus A6 | Capable of growing on high concentrations of 4-CP (up to 2.7 mM) and effectively removing it from contaminated soil. | diva-portal.org |

| Bioremediation | Pseudomonas putida | Combining treatment with neutral reactive species from plasma converted 4-CP to less toxic intermediates, significantly enhancing subsequent biodegradation by P. putida. | nih.govacs.org |

| Bioremediation | Photosynthetic Bacteria | Co-metabolism with substrates like glucose accelerated 4-CP biodegradation, achieving a 96.99% degradation rate in 6 days. | tandfonline.com |

| Anaerobic Digestion | Upflow Anaerobic Sludge Blanket (UASB) Reactor | Achieved 88.3% removal of 4-CP under optimized conditions, with degradation occurring via dehalogenation. | nih.gov |

| Photocatalysis | Lanthanum Oxide (La2O3) Nanoparticles | Under UVC irradiation, achieved 100% removal of 25 mg/L 4-CP within 120 minutes at an optimal pH of 7. | kashanu.ac.ir |

| Photocatalysis | Titanium Dioxide (TiO2) | Demonstrated that 4-CP can be degraded and mineralized under visible light (not just UV) through a surface-complex-mediated pathway. | asianpubs.org |

| Catalytic Hydrodechlorination (HDC) | Palladium on Alumina (Pd/Al) | Achieved almost total removal of 4-CP within 20 minutes at an acidic pH of 4.5. | mdpi.com |

| Catalytic Hydrodechlorination & Oxidation | Palladium on Cobalt(II,III) Oxide (Pd/Co3O4) | The catalyst first hydrodechlorinated 4-CP to phenol and then selectively hydrogenated phenol to cyclohexanone (B45756) for subsequent mineralization. | acs.org |

Interdisciplinary Research Domains

Beyond its significance in environmental science, sodium;4-chlorophenolate is a versatile compound that finds application in several other research domains, highlighting its interdisciplinary relevance.

Chemical Synthesis: Sodium;4-chlorophenolate is a valuable reagent and building block in organic synthesis. ontosight.aia2bchem.com It serves as a potent nucleophile in substitution reactions, where the phenoxide ion can displace leaving groups like halides to form ether linkages. a2bchem.com A notable example is its use in the Williamson ether synthesis to produce the synthetic plant hormone 4-chlorophenoxyacetic acid by reacting it with chloroacetic acid. wpmucdn.com It is also employed as a precursor in the synthesis of dyes, pesticides, and various pharmaceutical intermediates. ontosight.aia2bchem.com Furthermore, it can participate in cross-coupling reactions to create carbon-carbon bonds, which is crucial for constructing complex biaryl structures found in many medicinal compounds. a2bchem.com

Materials Science and Pharmacology: The compound is utilized in the development of various materials and has been studied for its biological activity. ontosight.aia2bchem.com Its antimicrobial properties make it a useful component in the formulation of antiseptics and disinfectants. ontosight.aiontosight.ai In materials science, it can act as a building block for polymers and other functional materials. a2bchem.combldpharm.com

Sensor Development: The need to detect and monitor chlorophenols in the environment has spurred interdisciplinary research combining chemistry, materials science, and electronics. One area of focus is the development of electrochemical sensors based on molecularly imprinted polymers (MIPs). rsc.org These sensors are designed for the highly selective recognition of target molecules like 4-chlorophenol, offering a sophisticated method for environmental monitoring. rsc.org This research involves synthesizing polymers that have cavities specifically shaped to bind to 4-CP, demonstrating a fusion of polymer chemistry and analytical technology. rsc.org

Synthetic Routes and Derivative Chemistry of Sodium;4 Chlorophenolate

Synthesis Pathways of 4-Chlorophenolate Anion

The generation of the 4-chlorophenolate anion is a critical step that enhances the nucleophilic character of the aromatic ring, making it amenable to a variety of reactions.

Formation from 4-Chlorophenol (B41353)

The most direct route to the 4-chlorophenolate anion is through the deprotonation of 4-chlorophenol. researchgate.net 4-chlorophenol is a weak acid, and its hydroxyl proton can be abstracted by a suitable base to form the corresponding phenolate (B1203915) anion. This process is a standard acid-base reaction. One documented method involves the reaction of 4-chlorophenol with sodium hydride in tetrahydrofuran (B95107) (THF) at room temperature, which yields a light yellow solution of sodium 4-chlorophenolate. prepchem.com

Role of Sodium Hydroxide (B78521) in Salt Formation

Sodium hydroxide (NaOH) is a commonly used and effective base for the synthesis of sodium 4-chlorophenolate. pearson.com In an aqueous solution, sodium hydroxide fully dissociates to provide hydroxide ions (OH-), which are strong enough to deprotonate the weakly acidic 4-chlorophenol (pKa ≈ 9.4). researchgate.net The reaction is a straightforward neutralization:

C₆H₄ClOH + NaOH → C₆H₄ClONa + H₂O

This reaction is favorable and proceeds to completion, resulting in the formation of the sodium 4-chlorophenolate salt. researchgate.net The resulting phenolate is more soluble in water than the parent phenol (B47542) and is a significantly stronger nucleophile. researchgate.netpearson.com The use of sodium hydroxide is prevalent in industrial applications due to its cost-effectiveness and efficiency in driving the formation of the phenolate. aidic.it For instance, in the synthesis of the plant hormone 4-chlorophenoxyacetic acid, a stock solution is often prepared containing both sodium 4-chlorophenolate and an excess of sodium hydroxide to ensure complete phenolate formation and to facilitate subsequent reactions. ivypanda.comwpmucdn.comacs.org

Chemical Reactivity and Formation of Derived Species

The enhanced nucleophilicity of the 4-chlorophenolate anion makes it a versatile reagent in organic synthesis. a2bchem.com

Nucleophilic Substitution Reactions

The 4-chlorophenolate anion is an excellent nucleophile and readily participates in nucleophilic substitution reactions. a2bchem.com A prominent example is the Williamson ether synthesis, where the phenolate displaces a halide from an alkyl halide to form an ether. This reactivity is fundamental to the synthesis of various derivatives. For example, it can react with chlorocyclopentane, where the phenoxide ion attacks the electrophilic carbon, displacing the chloride ion to form an ether linkage. pearson.com The reaction of 2,2,4,4-tetrachloro-6,6-bis(4-methoxyphenylthio)cyclotriphosphazene with 4-chlorophenol results in a mixture of di- and tetra-substituted products through nucleophilic substitution. clockss.org

Precursor in Organic Synthesis (e.g., 4-chlorophenoxyacetic acid)

Sodium 4-chlorophenolate is a key precursor in the synthesis of 4-chlorophenoxyacetic acid, a synthetic plant hormone. ivypanda.com The synthesis involves a nucleophilic substitution reaction (specifically, an SN2 reaction) between the 4-chlorophenolate anion and a chloroacetate (B1199739) species. wpmucdn.comacs.orgscribd.com In a typical procedure, chloroacetic acid is added to a solution of sodium 4-chlorophenolate in the presence of excess sodium hydroxide. ivypanda.comacs.org The hydroxide deprotonates the chloroacetic acid to form the chloroacetate anion. The 4-chlorophenolate then acts as the nucleophile, attacking the α-carbon of the chloroacetate and displacing the chloride ion to form 4-chlorophenoxyacetate. scribd.com Subsequent acidification of the reaction mixture yields the final product, 4-chlorophenoxyacetic acid. ivypanda.comacs.org

Reaction Scheme for the Synthesis of 4-Chlorophenoxyacetic Acid

| Reactant 1 | Reactant 2 | Product |

|---|

Derivatization for Enhanced Reactivity or Analysis

To facilitate analysis, particularly by chromatographic methods, 4-chlorophenol and its phenolate form are often derivatized. Derivatization enhances properties such as volatility or detectability. For instance, in gas chromatography-mass spectrometry (GC-MS) analysis, chlorophenols can be derivatized using acetic anhydride (B1165640). nih.gov This converts the polar hydroxyl group into a less polar acetate (B1210297) ester, which is more suitable for GC analysis.

For high-performance liquid chromatography (HPLC), various derivatizing agents are employed. One method involves pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which reacts with the phenolic hydroxyl group to form a highly detectable derivative for UV analysis. tandfonline.com Another approach uses 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone as a fluorescent labeling reagent. scirp.org These derivatization techniques are crucial for the sensitive and selective quantification of 4-chlorophenol in various matrices, including water samples. nih.govresearchgate.netnih.gov

Derivatization Reagents for 4-Chlorophenol Analysis

| Analytical Technique | Derivatizing Reagent | Purpose |

|---|---|---|

| Gas Chromatography (GC) | Acetic anhydride | Increases volatility and improves chromatographic behavior. nih.gov |

| HPLC-UV | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Forms a UV-active derivative for enhanced detection. tandfonline.com |

| HPLC-Fluorescence | 3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone | Creates a fluorescent derivative for sensitive detection. scirp.org |

Environmental Distribution and Geochemical Fate of Sodium;4 Chlorophenolate

Sources and Environmental Input Pathways

The entry of sodium 4-chlorophenolate into the environment is primarily through the release of its parent compound, 4-chlorophenol (B41353), from various industrial and municipal activities. cdc.govcdc.gov Chlorophenols, often formulated as their sodium or potassium salts to enhance water solubility, have been widely used for industrial and agricultural purposes. unl.pt

Industrial wastewater discharges are a principal point source of chlorophenol pollution. unl.ptcdc.gov

Pesticide and Chemical Production: 4-chlorophenol is a key intermediate in the synthesis of other chemicals, including certain pesticides, herbicides, dyes, and pharmaceuticals. wikipedia.orgtaylorandfrancis.commdpi.com Consequently, effluents from manufacturing plants are a significant source of environmental contamination. taylorandfrancis.comresearchgate.net It is also a known degradation product of widely used pesticides like 2,4-D and other phenoxy acid herbicides. unl.ptdeswater.com

Pulp and Paper Mills: The chlorine bleaching process in pulp and paper mills historically generated substantial amounts of chlorophenols, which were subsequently released into wastewater. inchem.orgacs.org Although many mills have shifted to chlorine dioxide bleaching, which produces fewer chlorophenols, these facilities remain a potential source. cdc.govroadmaptozero.com Effluents from the alkaline extraction stage of bleaching are particularly notable for containing dissolved chlorinated compounds. ripublication.comnih.govresearchgate.net A study on pulp and paper mill effluent in India reported a chlorophenol concentration of 526 mg/L. ripublication.com

Sodium 4-chlorophenolate, via its parent compound, can be unintentionally formed and released during disinfection processes that use chlorine.

Water and Wastewater Treatment: The chlorination of drinking water or municipal wastewater containing natural phenolic compounds can lead to the formation of various chlorophenols, including 4-chlorophenol. cdc.govnih.govresearchgate.net In a study of 40 Canadian drinking water treatment facilities, 4-chlorophenol was one of the most frequently detected halogenated phenols in chlorinated water supplies. cdc.govcdc.gov Reactions can occur rapidly, with monochlorophenols forming and then reacting further to create more chlorinated derivatives. researchgate.net

Environmental Transport Mechanisms

The transport of sodium 4-chlorophenolate from its source is governed by a series of physical and chemical processes, with its behavior being highly dependent on the environmental medium and, crucially, the ambient pH. cdc.gov Sorption, volatilization, and leaching are the primary processes controlling its movement. cdc.gov

Once released into surface water, the majority of environmental chlorophenols are found in this compartment. cdc.gov As a salt, sodium 4-chlorophenolate is readily soluble in water. unl.ptontosight.ai In the aquatic environment, its dissociated 4-chlorophenolate form can be transported over considerable distances by water currents. inchem.org For instance, elevated levels of other chlorophenols have been detected as far as 82 km from their source at a wood-preserving plant. inchem.org The ultimate fate within the water column involves processes like adsorption to sediments and biodegradation. gov.bc.ca

The mobility of 4-chlorophenol in soil and its potential to leach into groundwater is strongly influenced by soil pH and organic carbon content. cdc.govepa.gov

Influence of pH: In neutral to alkaline soils (pH > pKa of 4-chlorophenol, which is ~9.4), the compound exists predominantly in its dissociated, ionic (phenolate) form. cdc.govwikipedia.org This form is more water-soluble and less likely to adsorb to soil particles, leading to increased mobility and a higher potential for leaching into groundwater. cdc.gov

Influence of Organic Carbon: Under more acidic conditions, the undissociated 4-chlorophenol molecule predominates. cdc.gov This form is more hydrophobic and tends to adsorb to soil organic matter and clay particles. epa.govscialert.net This adsorption reduces its mobility and slows its transport through the soil profile. epa.gov However, even this sorption is considered relatively weak, meaning a potential for downward movement and groundwater contamination still exists, particularly in cases of high concentration spills. epa.gov Leaching tests have shown that up to 30% of chlorophenols in contaminated soil can be mobilized. nih.gov

Table 1: Soil Organic Carbon-Water Partitioning Coefficient (Koc) for 4-Chlorophenol in Various Soil Types

The Koc value indicates the tendency of a chemical to bind to soil organic carbon. Higher values indicate stronger binding and lower mobility.

| Soil Type | pH | % Organic Carbon | Koc Value | Mobility Classification | Source |

| Clay Loam | - | - | 71 | Highly Mobile | nih.gov |

| Brookston Clay Loam | - | - | 70 | Highly Mobile | nih.gov |

| Loam | 5.2 | 3.45 | 106.0 | Highly Mobile | nih.gov |

| Silt | 6.5 | 1.55 | 166.6 | Moderately Mobile | nih.gov |

| Loamy Sand | 3.2 | 9.25 | 214.7 | Moderately Mobile | nih.gov |

| Clay Soil | 5.1 | 1.3 | 238.3 | Moderately Mobile | nih.gov |

| Silt Loam | 7.4 | 3.7 | 485.6 | Moderately Mobile | nih.gov |

Atmospheric transport is relevant for the parent compound, 4-chlorophenol, rather than its non-volatile sodium salt. epa.gov Monochlorophenols are among the most volatile of the chlorophenol group and can enter the atmosphere from contaminated water or soil surfaces. cdc.govcdc.gov However, this process is also pH-dependent.

Volatilization from Water/Soil: Under acidic conditions, the more volatile, undissociated form of 4-chlorophenol is favored, increasing the potential for volatilization. cdc.gov Conversely, under neutral to alkaline conditions where the ionic 4-chlorophenolate form dominates, volatilization from water and moist soils decreases significantly. cdc.gov The Henry's Law constant for the neutral 4-chlorophenol species is estimated to be 6.3 x 10⁻⁷ atm-m³/mole, which suggests that volatilization from moist soil and water surfaces is not expected to be a major environmental fate process. nih.gov

Aqueous Phase Behavior of 4-Chlorophenolate Salts

The behavior of sodium 4-chlorophenolate in water is dictated by its nature as a salt of a weak acid. In an aqueous environment, it readily dissolves and dissociates. cymitquimica.comchembk.com The resulting 4-chlorophenolate ion influences and is influenced by the chemical properties of the water, particularly pH.

In solution, an equilibrium is established between the 4-chlorophenolate ion and its conjugate acid, 4-chlorophenol. This equilibrium is governed by the acidity of the solution. nih.gov The dissociation constant (pKa) for 4-chlorophenol is a critical parameter in understanding this behavior. At a pH below the pKa, the non-dissociated, less soluble 4-chlorophenol form is predominant. Conversely, at a pH above the pKa, the dissociated and more soluble 4-chlorophenolate ion is the major species. nih.govunl.pt This pH-dependent speciation has significant implications for its environmental transport and fate. nih.gov

The solubility of sodium 4-chlorophenolate in water is generally described as high or moderate. cymitquimica.comchembk.comontosight.aiontosight.ai This is a characteristic feature of alkali metal salts of phenols. unl.pt The presence of other salts in the aqueous medium can influence the behavior of 4-chlorophenolate. For instance, the addition of sodium chloride can lead to a "salting out" effect, which can impact its distribution between the bulk solution and interfaces. researchgate.net

The table below summarizes key properties related to the aqueous behavior of sodium 4-chlorophenolate and its conjugate acid, 4-chlorophenol.

| Property | Value/Description | Source |

| Sodium 4-chlorophenolate Solubility in Water | High to moderate | cymitquimica.comchembk.comontosight.aiontosight.ai |

| 4-chlorophenol pKa | 9.43 | nih.gov |

| pH Influence | At pH < pKa, 4-chlorophenol (undissociated) is dominant. At pH > pKa, 4-chlorophenolate (dissociated) is dominant. | nih.govunl.pt |

The environmental fate of 4-chlorophenolate salts is closely linked to their aqueous phase behavior. In natural waters, these compounds can exist in either dissociated or non-dissociated forms, or adsorbed to suspended particles, depending on the pH and other physicochemical properties of the water. unl.pt The high solubility of the salt form facilitates its transport in aquatic systems. unl.pt However, its persistence can be a concern, as chlorinated phenols are known to be resistant to biodegradation and can accumulate in the environment. ontosight.airesearchgate.net

The degradation of 4-chlorophenol in aqueous solutions can be influenced by various factors. Studies have shown that its removal can be achieved through advanced oxidation processes, where the generation of reactive species like hydroxyl radicals leads to the breakdown of the aromatic ring. nih.gov The efficiency of these degradation processes can also be pH-dependent. scispace.com

Advanced Remediation Strategies and Mechanistic Pathways for Sodium;4 Chlorophenolate

Biological Degradation Processes (Bioremediation)

Bioremediation harnesses the metabolic capabilities of microorganisms to break down hazardous compounds into less harmful substances. In the context of sodium 4-chlorophenolate, bioremediation is a promising strategy due to its potential for cost-effectiveness and environmental compatibility. The success of this approach hinges on the presence of microbial strains equipped with the specific enzymes required to initiate and sustain the degradation cascade.

The microbial degradation of sodium 4-chlorophenolate proceeds through a series of enzymatic reactions that transform the aromatic ring, ultimately leading to its cleavage and entry into central metabolic pathways. The kinetics of these processes are influenced by various factors, including the concentration of the substrate, the microbial population density, and environmental conditions such as pH and temperature.

Under aerobic conditions, the initial attack on the 4-chlorophenol (B41353) molecule is typically catalyzed by monooxygenases. These enzymes introduce hydroxyl groups onto the aromatic ring, a critical step that destabilizes the structure and facilitates subsequent degradation. Several distinct pathways have been identified, each characterized by a unique set of intermediates.

Microbial Degradation Mechanisms and Kinetics

Aerobic Biotransformation

Hydroquinone (B1673460) Pathway

The hydroquinone pathway is initiated by the hydrolytic removal of the chlorine atom from 4-chlorophenol, forming hydroquinone. This initial dechlorination step is a key feature of this pathway. Subsequently, the hydroquinone is hydroxylated to form 1,2,4-benzenetriol (B23740). The aromatic ring of 1,2,4-benzenetriol is then cleaved, leading to the formation of acyclic compounds that can be further metabolized by the microorganism. acs.orgacs.org This pathway has been observed in various bacteria, including species of Arthrobacter. For instance, Arthrobacter ureafaciens CPR706 has been shown to degrade 4-chlorophenol via this route, exhibiting a high tolerance to the substrate. nih.govoup.com

Table 1: Key Intermediates in the Hydroquinone Pathway

| Step | Intermediate Compound |

|---|---|

| 1 | Hydroquinone |

| 2 | 1,2,4-Benzenetriol |

Chlorocatechol Pathway

The chlorocatechol pathway commences with the hydroxylation of 4-chlorophenol at the ortho position to the existing hydroxyl group, yielding 4-chlorocatechol (B124253). nih.govacs.org This intermediate is a central hub in the degradation of many chlorinated aromatic compounds. The 4-chlorocatechol then undergoes ring cleavage, which can occur through either an ortho- or meta-cleavage mechanism. In the ortho-cleavage pathway, the ring is cleaved between the two hydroxyl groups, leading to the formation of 3-chloro-cis,cis-muconate. nih.gov Subsequent enzymatic reactions remove the chlorine atom and further break down the molecule. This pathway is a common strategy employed by various bacteria for the mineralization of chlorophenols. nih.gov

Table 2: Key Enzymes and Intermediates in the Chlorocatechol Pathway (ortho-cleavage)

| Enzyme | Intermediate Compound |

|---|---|

| 4-Chlorophenol monooxygenase | 4-Chlorocatechol |

| Chlorocatechol 1,2-dioxygenase | 3-Chloro-cis,cis-muconate |

| Muconate cycloisomerase | Dieno-lactone |

Hydroxyquinol Pathway

A novel degradation route for 4-chlorophenol involves the formation of hydroxyquinol as a key intermediate. This pathway has been identified in Arthrobacter chlorophenolicus A6. nih.govasm.orgnih.gov In this intricate pathway, 4-chlorophenol is initially converted to intermediates such as benzoquinone and hydroquinone. researchgate.net It is proposed that 4-chlorophenol is transformed into 4-chlorocatechol, which is then converted to 5-chlorohydroxyquinol. researchgate.net Reductive dechlorination of 5-chlorohydroxyquinol yields 2-hydroxy-1,4-benzoquinone, which is then reduced to hydroxyquinol (1,2,4-benzenetriol). researchgate.net The hydroxyquinol then undergoes ring cleavage catalyzed by a dioxygenase, leading to maleylacetate. researchgate.net The discovery of this pathway highlights the metabolic versatility of microorganisms in adapting to degrade xenobiotic compounds. nih.govasm.org

Table 3: Proposed Steps in the Hydroxyquinol Pathway

| Step | Intermediate Compound |

|---|---|

| 1 | 4-Chlorocatechol |

| 2 | 5-Chlorohydroxyquinol |

| 3 | 2-Hydroxy-1,4-benzoquinone |

| 4 | Hydroxyquinol (1,2,4-Benzenetriol) |

Metacleavage Pathway

While the ortho-cleavage of chlorocatechols is more common, some bacteria utilize a meta-cleavage pathway for the degradation of 4-chlorophenol. In this pathway, 4-chlorophenol is first converted to 4-chlorocatechol. The aromatic ring of 4-chlorocatechol is then cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase. This cleavage results in the formation of a yellow compound, 5-chloro-2-hydroxymuconic semialdehyde. asm.orgnih.gov Further enzymatic reactions are required to detoxify and metabolize this chlorinated ring-fission product. Comamonas testosteroni JH5 is an example of a bacterium that can completely mineralize 4-chlorophenol via this meta-cleavage pathway. asm.orgnih.gov

Table 4: Key Metabolites of the Metacleavage Pathway for 4-Chlorophenol

| Enzyme | Intermediate Compound |

|---|---|

| 4-Chlorophenol monooxygenase | 4-Chlorocatechol |

| Catechol 2,3-dioxygenase | 5-Chloro-2-hydroxymuconic semialdehyde |

Anaerobic Biotransformation

Under anaerobic conditions, the biodegradation of chlorophenols, including 4-chlorophenol, is a well-documented process, particularly in microbial consortia derived from sources like sediments and activated sludge. psecommunity.org The primary mechanism in this process is reductive dehalogenation, where chlorine atoms on the aromatic ring are substituted with hydrogen atoms. psecommunity.org This initial step is crucial as it often leads to the formation of less chlorinated phenols, which are typically more amenable to further degradation. psecommunity.org

Research has demonstrated that the anaerobic degradation of 4-chlorophenol can be successfully achieved, with some studies showing complete mineralization to carbon dioxide. researchgate.net For instance, a denitrifying bacterium isolated from activated sludge was capable of degrading up to 5 mM of 4-chlorophenol. researchgate.net This degradation was contingent on the presence of nitrate (B79036) as the electron acceptor, highlighting the importance of specific terminal electron acceptors in the anaerobic food web for the complete breakdown of this compound. researchgate.net In some cases, the anaerobic biotransformation of 4-chlorophenol is a critical first step in a sequential anaerobic-aerobic treatment process, which has proven effective in the remediation of contaminated soils. nih.gov

Role of Specific Microbial Consortia and Pure Cultures (e.g., Pseudomonas putida, Providencia sp., Arthrobacter chlorophenolicus)

Several microorganisms have been identified for their capacity to degrade 4-chlorophenol, either as part of a microbial consortium or as pure cultures. These organisms employ diverse metabolic pathways to utilize 4-chlorophenol as a source of carbon and energy.

Pseudomonas putida

Strains of Pseudomonas putida are well-studied for their ability to degrade a variety of aromatic compounds, including 4-chlorophenol. scialert.netnih.gov This bacterium can be acclimated to tolerate and degrade high concentrations of phenolic compounds. researchgate.net The degradation of 4-chlorophenol by P. putida often occurs through cometabolism, where the bacterium utilizes another substrate for growth while fortuitously degrading the chlorophenol. nih.govnih.gov For instance, the presence of glucose as a co-substrate has been shown to facilitate the removal of 4-chlorophenol. researchgate.net Kinetic studies have revealed that the degradation of 4-chlorophenol by P. putida can be influenced by the presence of other phenolic compounds, with competitive inhibition being a significant factor. psecommunity.orgnih.gov

Providencia sp.

A bacterium identified as Providencia sp. CJ-3, isolated from contaminated soil sediment, has demonstrated the ability to degrade 4-chlorophenol under aerobic conditions. ijsar.in The metabolic pathway involves the expression of a chlorophenol-NADPH-oxidoreductase, with a specific activity of 0.84 µmoles/min/mg of protein. ijsar.in Analysis of the degradation process has identified hydroquinone as an intermediary metabolite, suggesting a specific catabolic route for the breakdown of the aromatic ring. ijsar.in The induction of several proteins during the biodegradation process indicates a clear adaptive response of the bacterium to the presence of 4-chlorophenol. ijsar.in

Arthrobacter chlorophenolicus

Arthrobacter chlorophenolicus A6 is a notable bacterium capable of degrading high concentrations of 4-chlorophenol. nih.govijitee.orgresearchgate.netacs.org This strain exhibits substrate inhibition kinetics, meaning that while it can tolerate high concentrations, the degradation rate may decrease at very high levels of the substrate. nih.govijitee.org The degradation of 4-chlorophenol by A. chlorophenolicus A6 can proceed through a novel pathway involving hydroxyquinol. nih.gov This bacterium has also been observed to degrade 4-chlorophenol in the presence of other halogenated phenols, although competitive inhibition can occur. biointerfaceresearch.com

| Microorganism | Key Degradation Characteristics | Metabolic Pathway/Enzymes | Noteworthy Findings |

|---|---|---|---|

| Pseudomonas putida | Effective in cometabolism of 4-chlorophenol. nih.govnih.gov | Utilizes co-substrates like glucose for growth. researchgate.net | Degradation rates can be influenced by competitive inhibition from other phenols. psecommunity.orgnih.gov |

| Providencia sp. CJ-3 | Degrades 4-chlorophenol under aerobic conditions. ijsar.in | Involves chlorophenol-NADPH-oxidoreductase and formation of hydroquinone. ijsar.in | Shows induction of specific proteins in response to 4-chlorophenol. ijsar.in |

| Arthrobacter chlorophenolicus A6 | Tolerates and degrades high concentrations of 4-chlorophenol. nih.govijitee.orgresearchgate.netacs.org | Can utilize a novel hydroxyquinol pathway. nih.gov | Exhibits substrate inhibition kinetics at high 4-chlorophenol concentrations. nih.govijitee.org |

Influencing Environmental Parameters in Bioremediation

The efficiency of microbial degradation of sodium;4-chlorophenolate is significantly influenced by various environmental parameters. Understanding and optimizing these factors are crucial for the successful implementation of bioremediation strategies.

Salinity can have a profound impact on microbial activity and, consequently, on the bioremediation of pollutants. High salinity can lead to cellular dehydration and lysis in many microorganisms, thereby inhibiting their metabolic functions. frontiersin.org However, some microbes have developed mechanisms to adapt to saline environments. frontiersin.org In the context of 4-chlorophenol degradation, studies have shown that biodegradation can be achieved across a range of salinities, for instance, from 0% to 3.0% NaCl (w/v) by photosynthetic bacteria. nih.govtandfonline.com Low concentrations of salinity (e.g., 100 mg/L NaCl) in wastewater treatment processes have been observed to have a slight inhibitory effect on the reduction of some nutrients and organic matter, although the degradation of 4-chlorophenol itself remained effective. nih.gov Conversely, high salinity has been shown to restrain the biodegradation of other aromatic compounds, leading to a decrease in the diversity of the microbial community and the activity of soil enzymes. frontiersin.org

The presence of co-substrates and adequate nutrient availability are critical for the microbial degradation of 4-chlorophenol. Many bacteria that degrade this compound do so through cometabolism, where they rely on another carbon source for growth and energy. researchgate.net The addition of co-substrates like glucose, sucrose, and sodium glutamate (B1630785) has been shown to accelerate the biodegradation of 4-chlorophenol. nih.govnih.govtandfonline.comresearchgate.netusm.my For example, the use of glucose as a co-substrate with Pseudomonas putida enabled the complete removal of 4-chlorophenol at concentrations of 50, 150, and 200 mg/L. researchgate.net Similarly, photosynthetic bacteria demonstrated a maximum 4-chlorophenol degradation rate of 96.99% in the presence of glucose. nih.govtandfonline.com The availability of essential nutrients, such as a source of nitrogen and phosphorus, is also fundamental for sustaining microbial populations and their degradative activities.

| Co-substrate | Microorganism/System | Effect on 4-Chlorophenol Degradation |

|---|---|---|

| Glucose | Photosynthetic bacteria | Accelerated biodegradation, achieving up to 96.99% removal. nih.govtandfonline.com |

| Glucose | Pseudomonas putida | Facilitated total removal of 4-chlorophenol at various concentrations. researchgate.net |

| Sucrose | Acclimated activated sludge | Enhanced biodegradation performance, with a higher rate constant compared to glucose at high 4-chlorophenol concentrations. usm.my |

| Sodium Glutamate | Pseudomonas putida | Greatly enhanced overall phenol (B47542) degradation and 4-chlorophenol transformation rates by attenuating toxicity. nih.gov |

Enzymatic Degradation of Chlorophenols (e.g., Laccase-catalyzed Dechlorination)

Enzymatic degradation offers a promising alternative to whole-cell bioremediation, with laccases being a key group of enzymes studied for their ability to degrade chlorophenols. nih.gov Laccases are multi-copper oxidases that can catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. nih.gov

The mechanism of laccase-catalyzed degradation of chlorophenols involves the generation of free radicals. nih.gov Laccase oxidizes the phenolic substrate, which then leads to the formation of phenoxy radicals. These radicals can undergo further non-enzymatic reactions, such as polymerization, which results in the formation of dimers and polymers that are less soluble and less toxic. researchgate.net This process can also lead to dechlorination through oxidative coupling reactions. nih.gov The efficiency of laccase in degrading chlorophenols is dependent on the position of the chlorine substituents, with para- and ortho-substituted chlorophenols being more susceptible to enzymatic attack than meta-substituted ones. nih.gov The degradation process is also influenced by reaction conditions such as pH, with harsh pH levels potentially hindering the production of free radicals and reducing the extent of dechlorination. nih.gov

Synergistic Approaches in Bioremediation (e.g., Plasma-enhanced Bioremediation)

Conventional bioremediation of 4-chlorophenol (4-CP) is often hindered by the compound's toxicity to microorganisms, leading to long degradation times. woodresearch.sknih.gov Plasma-enhanced bioremediation is a synergistic approach that couples the chemical prowess of non-thermal atmospheric-pressure plasma (NTAP) with biological degradation to overcome this limitation.

The core mechanism involves a pre-treatment step where NTAP generates electrically neutral reactive species. These species interact with the 4-chlorophenol molecules, breaking them down into less toxic and more biodegradable intermediates. woodresearch.skumsha.ac.ir This initial conversion reduces the toxicity barrier that typically impedes microbial action. woodresearch.sk

Research has demonstrated that treating a 2.0 mM solution of 4-CP with neutral reactive species from NTAP resulted in its conversion to several derivatives, including 4-chlorocatechol (4-CC), 4-chlororesorcinol, and hydroquinone. woodresearch.skumsha.ac.ir While 4-CP is highly resistant to degradation by bacteria such as Pseudomonas putida, these plasma-generated intermediates are more amenable to microbial consumption. woodresearch.sk In one study, when this pre-treated solution was introduced to P. putida, the 4-CP concentration was reduced to just 0.017 mM after 48 hours. In contrast, the untreated 2.0 mM 4-CP solution was barely degraded by the same microbial culture. woodresearch.sknih.govresearchgate.net

This synergistic effect is twofold:

This combination of physical (plasma) and biological processes represents a promising strategy for efficiently removing recalcitrant compounds like sodium;4-chlorophenolate from industrial wastewater and contaminated environments. umsha.ac.ir

Adsorption Processes

Adsorption is a widely employed physicochemical process for the removal of organic pollutants like 4-chlorophenol from aqueous solutions due to its operational simplicity and high efficiency. umsha.ac.ir The process involves the accumulation of the adsorbate (4-chlorophenol) onto the surface of a solid adsorbent.

Adsorption Isotherms and Kinetic Models

To understand and optimize the adsorption process, equilibrium and kinetic models are used to describe the interaction between 4-chlorophenol and the adsorbent. Adsorption isotherms provide insight into the distribution of adsorbate molecules between the liquid and solid phases at equilibrium, while kinetic models describe the rate of adsorption. umsha.ac.ir

Langmuir and Freundlich Isotherms

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. researchgate.netnih.gov It suggests that once a molecule occupies a site, no further adsorption can take place at that site. The model is often suitable for describing chemisorption or physical adsorption on surfaces with uniform energy sites. researchgate.net

The Freundlich isotherm is an empirical model that applies to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. nih.govresearchgate.net Unlike the Langmuir model, it does not assume monolayer coverage and is applicable to multilayer adsorption. umsha.ac.ir

Studies on the adsorption of 4-chlorophenol onto various activated carbons have shown that both models can effectively describe the equilibrium data, though one may provide a slightly better fit depending on the specific adsorbent and conditions. woodresearch.sk For instance, the adsorption of 4-CP on activated carbons derived from hornbeam wood was well-represented by both models, with the Langmuir model showing a marginally better correlation coefficient (R²). woodresearch.sk

Table 1: Langmuir and Freundlich Isotherm Parameters for 4-Chlorophenol Adsorption

| Adsorbent | Isotherm Model | Parameters | Value | Reference |

|---|---|---|---|---|

| Activated Carbon (Hornbeam Wood) | Langmuir | qₘ (mmol/g) | 4.369 | woodresearch.sk |

| Kₗ (L/mmol) | 0.442 | woodresearch.sk | ||

| Freundlich | K₣ ((mmol/g)(L/mmol)¹/ⁿ) | 0.025 | woodresearch.sk | |

| n | 1.401 | woodresearch.sk | ||

| Activated Carbon (Date Pits) | Langmuir | qₘ (mg/g) | 525 | nih.gov |

| Kₗ (L/mg) | - | nih.gov |

Note: qₘ represents the maximum monolayer adsorption capacity, Kₗ is the Langmuir constant related to the energy of adsorption, K₣ is the Freundlich constant indicative of adsorption capacity, and n is the Freundlich constant related to adsorption intensity.

Pseudo-First and Pseudo-Second Order Kinetics

The rate at which 4-chlorophenol is adsorbed onto a material is crucial for designing treatment systems. The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. researchgate.net

The pseudo-second-order model is based on the assumption that the rate-limiting step is chemisorption involving valency forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.govresearchgate.net This model is frequently found to be more suitable for describing the adsorption kinetics of chlorophenols. nih.govresearchgate.net Studies consistently show that the pseudo-second-order equation provides a better fit for the kinetic data of 4-CP adsorption on various activated carbons, indicating that the adsorption process is likely dominated by chemisorption. woodresearch.sknih.gov

Table 2: Kinetic Model Parameters for 4-Chlorophenol Adsorption

| Adsorbent | Kinetic Model | Parameter | Value | R² | Reference |

|---|---|---|---|---|---|

| Activated Carbon (Hornbeam Wood) | Pseudo-Second Order | k₂ (g/mmol·min) | - | >0.99 | woodresearch.sk |

| Activated Carbon (Date Pits) | Pseudo-Second Order | k₂ (g/mg·min) | - | - | nih.gov |

| Activated Carbon (Pistachio Shells) | Pseudo-Second Order | k₂qₑ (min⁻¹) | 0.15-0.58 | - | nih.gov |

Note: k₂ is the rate constant of pseudo-second-order adsorption. R² is the correlation coefficient.

Adsorbent Materials and Surface Modification

The choice of adsorbent material is critical for the efficiency and economic viability of the adsorption process. Activated carbons are the most widely used adsorbents due to their high surface area and porous structure. woodresearch.sk

Activated Carbons (from various precursors)

Activated carbons can be produced from a wide variety of carbonaceous raw materials, often referred to as precursors. The properties of the final activated carbon, such as surface area, pore volume, and surface chemistry, are heavily influenced by the nature of the precursor and the activation method used (physical or chemical). nih.gov

Lignocellulosic materials, including agricultural by-products and wood, are excellent and often low-cost precursors for producing effective activated carbons. researchgate.net Research has demonstrated the successful use of materials like hornbeam wood, date pits, and pistachio shells for preparing activated carbons with high adsorption capacities for 4-chlorophenol. woodresearch.sknih.govnih.gov For example, activated carbon derived from date pits using phosphoric acid activation exhibited a high surface area of 1707 m²/g and a remarkable maximum adsorption capacity of 525 mg/g for 4-CP. nih.gov

Table 3: Comparison of Activated Carbons from Different Precursors for 4-Chlorophenol Removal

| Precursor Material | Activation Method | BET Surface Area (m²/g) | Max. Adsorption Capacity (qₘ) | Reference |

|---|---|---|---|---|

| Hornbeam Wood | KOH Activation | - | 4.37 mmol/g | woodresearch.sk |

| Date Pits | H₃PO₄ Activation | 1707 | 525 mg/g | nih.gov |

| Pistachio Shells | NaOH Activation | 939 - 1936 | - | nih.gov |

| Date Stones (Ghars variety) | H₃PO₄ Activation | 502 - 604 | 28.57 mg/g | researchgate.net |

Surface modification can further enhance the performance of activated carbons. Techniques such as acid/alkaline treatment, metal impregnation, or plasma treatment can alter the surface chemistry by introducing or modifying functional groups. nih.govscielo.br For instance, functionalizing powdered activated carbon with amine groups has been shown to create effective adsorbents for 4-chlorophenol, with the amine groups interacting with the adsorbate molecules through hydrogen bonding and electrostatic interactions. nih.gov

Graphene-based Adsorbents (e.g., Nano Graphene Oxide)

Graphene, a single layer of graphite, and its derivatives like graphene oxide (GO) have emerged as highly effective adsorbents for environmental remediation due to their unique two-dimensional structure and exceptional physicochemical properties. nih.gov Nano graphene oxide (NGO) has demonstrated significant potential for the removal of 4-chlorophenol from aqueous solutions. researchgate.net The high efficiency of NGO is attributed to its nanometer-sized pores and large surface area, which provide ample active sites for adsorption. researchgate.net

In batch studies, graphene oxide has shown rapid adsorption of 4-chlorophenol, with equilibrium being reached in as little as 20 minutes. d-nb.info Research has indicated that a dosage of 0.4 g/L of graphene oxide can achieve 90% removal of a 10 mg/L 4-chlorophenol solution within 5 minutes at a pH of 8. d-nb.info Continuous fixed-bed column studies have further confirmed the effectiveness of NGO, with a maximum adsorption capacity of 145.2 mg/g being achieved for a 5 mg/L 4-chlorophenol solution at a flow rate of 1 mL/min and a bed depth of 15 cm. researchgate.netpubcompare.ai The adsorption process is influenced by several factors, including the initial concentration of 4-chlorophenol, the depth of the adsorbent bed, and the flow rate of the solution. researchgate.net

The adsorption mechanism of 4-chlorophenol onto graphene-based materials is believed to involve π-π stacking interactions between the benzene (B151609) ring of the 4-chlorophenol molecule and the sp2-hybridized carbon atoms of the graphene sheet. researchgate.net Additionally, hydrogen bonding may occur between the hydroxyl group of 4-chlorophenol and the oxygen-containing functional groups on the surface of graphene oxide. researchgate.net

Interactive Data Table: Performance of Graphene-Based Adsorbents for 4-Chlorophenol Removal

| Adsorbent | Initial Concentration (mg/L) | Adsorbent Dosage (g/L) | pH | Contact Time (min) | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Reference |

| Graphene Oxide | 10 | 0.4 | 8 | 5 | 90 | - | d-nb.info |

| Nano Graphene Oxide | 5 | - | 6-7 | - | - | 145.2 | researchgate.netpubcompare.ai |

| Nano Graphene Oxide | 5-25 | - | 6-7 | - | 38.7-48.34 | 116.84-449.98 | researchgate.net |

| Graphite Oxide | 30 | 0.8 | Neutral | 100 | 92 | - | researchgate.netresearchgate.net |

| Graphene Oxide | 30 | 0.8 | Neutral | 100 | 97 | - | researchgate.netresearchgate.net |

Functionalized Nanoporous Silica (B1680970) Materials

Functionalized nanoporous silica materials, such as SBA-15 and MCM-48, have garnered attention as effective adsorbents for the removal of chlorophenols from aqueous solutions. researchgate.netd-nb.infodeswater.comresearchgate.net The high surface area, large pore volume, and tunable pore size of these materials make them excellent candidates for modification with functional groups that can enhance their adsorption capacity and selectivity for specific pollutants. researchgate.net

Amine functionalization of SBA-15 and MCM-48 has been shown to significantly improve their adsorption capabilities for 2-chlorophenol (B165306) and 2,4-dichlorophenol (B122985). researchgate.net The introduction of amine groups, such as 3-(trimethoxysilyl)propyl amine and tetraethylenepentamine, creates favorable interactions with the chlorophenol molecules. researchgate.net Studies have demonstrated that amino-functionalized SBA-15 exhibits a higher adsorption capacity for 4-chlorophenol compared to its unmodified counterpart. d-nb.info This enhancement is attributed to the more favorable interactions between the 4-chlorophenol and the alkaline properties of the modified silica surface. d-nb.info A linear relationship has been observed between the adsorption capacity and the nitrogen-to-silica (N/SiO2) ratio, indicating that the density of amine functionalization plays a crucial role in the adsorption process. researchgate.net

Similarly, the incorporation of thiol groups into the structure of SBA-15 has also been found to increase the adsorption capacity for phenol derivatives. deswater.com The presence of both amine and thiol functional groups leads to a greater adsorption capacity than that of pure SBA-15. researchgate.net

Interactive Data Table: Adsorption of Chlorophenols on Functionalized Nanoporous Silica

| Adsorbent | Pollutant | Functional Group | Key Finding | Reference |

| SBA-15 | 4-chlorophenol | Amino | Higher adsorption capacity than unmodified SBA-15. | d-nb.info |

| SBA-15 | Phenol Derivatives | Amine and Thiol | Adsorption capacity is greater than pure SBA-15. | researchgate.netdeswater.com |

| MCM-48 | 2-chlorophenol | Amino | Significant adsorption observed. | researchgate.net |

| MCM-48 | 2,4-dichlorophenol | Amino | Significant adsorption observed. | researchgate.net |

Physicochemical Parameters Affecting Adsorption

The pH of the solution is a critical parameter that significantly influences the adsorption of 4-chlorophenol by affecting the surface charge of the adsorbent and the speciation of the adsorbate. deswater.comsci-hub.st The adsorption of phenolic compounds is generally more effective in an acidic environment and tends to remain relatively constant in a pH range of 2 to approximately 6-7. sci-hub.st

For 4-chlorophenol, which has a pKa of around 9.4, it exists predominantly in its molecular form at pH values below its pKa. nih.gov In this state, it can be readily adsorbed onto surfaces. However, as the pH increases above the pKa, 4-chlorophenol dissociates into the 4-chlorophenolate anion. nih.gov This leads to increased electrostatic repulsion between the negatively charged phenolate (B1203915) ions and a negatively charged adsorbent surface, resulting in a decrease in adsorption efficiency. deswater.comnih.gov

Studies on various adsorbents have confirmed this trend. For instance, the adsorption of 4-chlorophenol on activated carbons derived from hornbeam wood was found to decrease as the pH increased from 2 to 11. deswater.com Similarly, with graphene oxide, the maximum adsorption of 4-chlorophenol occurred at a pH of 7, with a reduction in efficiency at pH values greater than 7 due to ionization. researchgate.net In the case of amine-functionalized activated carbon, optimal removal of 4-chlorophenol was observed at a pH of 3. nih.gov

The initial concentration of sodium;4-chlorophenolate and the contact time between the adsorbent and the solution are crucial factors that govern the adsorption process. The removal of 4-chlorophenol generally increases with an increase in both initial concentration and contact time until equilibrium is reached. orientjchem.org

At the beginning of the adsorption process, a rapid uptake of 4-chlorophenol is typically observed due to the availability of a large number of vacant active sites on the adsorbent surface. orientjchem.org As these sites become occupied, the rate of adsorption slows down until a state of dynamic equilibrium is achieved, where the rate of adsorption equals the rate of desorption. orientjchem.org For example, in the adsorption of 4-chlorophenol onto activated carbon from Prosopis africana seed hulls, a very rapid increase in removal was seen at the start, followed by a much slower uptake period until equilibrium was established. orientjchem.org

The initial concentration of the adsorbate provides the driving force to overcome the mass transfer resistance between the aqueous and solid phases. pubcompare.ai An increase in the initial concentration of 4-chlorophenol has been shown to lead to a higher adsorption capacity. pubcompare.ai However, the percentage of removal may decrease at higher concentrations. pubcompare.ai For instance, when using nano graphene oxide, increasing the initial 4-chlorophenol concentration from 5 to 25 mg/L resulted in an increase in adsorption capacity from 116.84 to 449.98 mg/g, but the removal percentage decreased from 48.34% to 38.7%. pubcompare.ai The time to reach saturation also tends to decrease with higher initial concentrations. researchgate.net

The temperature at which adsorption occurs can significantly influence the efficiency of the process and provides insight into its thermodynamic nature, indicating whether it is an endothermic (heat-absorbing) or exothermic (heat-releasing) process.

An endothermic adsorption process is favored by an increase in temperature, leading to a higher adsorption capacity. This suggests that the process is spontaneous and that higher temperatures provide the necessary energy for the adsorbate molecules to bind to the adsorbent surface. researchgate.net For example, the adsorption of 4-chlorophenol onto activated carbon derived from dried date pits was found to be an endothermic and spontaneous process. researchgate.net Similarly, the adsorption of 2-chlorophenol onto bone char was also determined to be endothermic, with the process being more favorable at higher temperatures.

Conversely, an exothermic adsorption process is hindered by an increase in temperature, resulting in a lower adsorption capacity. This indicates that the adsorption process is spontaneous and releases heat. nih.gov For instance, a thermodynamic study on the adsorption of 4-chlorophenol onto modified activated carbon revealed the process to be exothermic and spontaneous. nih.gov Another study on the adsorption of 4-chlorophenol on Amberlite XAD-4 resin also concluded that the process was exothermic.

The ionic strength of the solution, which is a measure of the concentration of ions, can influence the adsorption of sodium;4-chlorophenolate by affecting the interactions between the adsorbate and the adsorbent surface. The effect of ionic strength can vary depending on the nature of the adsorbent and the adsorbate. researchgate.net

In some cases, an increase in ionic strength can lead to an enhanced adsorption capacity. This can be attributed to a "salting-out" effect, where the presence of salt ions in the solution reduces the solubility of the organic adsorbate, thereby promoting its transfer to the adsorbent surface. For example, the adsorption of 4-chlorophenol onto surfactant-modified Iraqi bauxite (B576324) increased with increasing ionic strength. This was explained by the aggregation of 4-chlorophenol molecules due to the salt, which reduces their volume and increases their hydrophobicity. Furthermore, the electrolyte can screen the electrostatic repulsion between the adsorbate and the adsorbent surface.

However, in other instances, increasing the ionic strength has been observed to have no significant effect on the adsorption capacity. researchgate.net For example, the adsorption of 4-chlorophenol on multi-walled carbon nanotubes was not affected by an increase in the ionic strength of the solution. researchgate.net This suggests that for certain adsorbent-adsorbate systems, electrostatic interactions may not be the dominant mechanism of adsorption. researchgate.net

Adsorption Mechanisms (e.g., π-π Dispersion, Hydrogen Bonding, Electrostatic Interactions)

The adsorption of 4-chlorophenol (4-CP), the acidic form of sodium;4-chlorophenolate, onto various materials is governed by a combination of complex intermolecular forces. The specific mechanisms at play are highly dependent on the properties of both the adsorbent material and the surrounding aqueous environment, such as pH.

Key adsorption mechanisms identified in the removal of 4-chlorophenol include:

π-π Dispersion Forces: These interactions occur between the π-electrons of the aromatic ring in the 4-chlorophenol molecule and the π-electrons present on the surface of certain adsorbents, such as those containing graphitic or carbonaceous structures. researchgate.net For instance, in the adsorption of chlorophenols onto single-walled carbon nanotubes (SWCNTs), π-π interactions between the benzene ring and the nanotubes are significant. acs.org The dispersion forces between the π-electrons of the phenolic ring and π-electrons in materials like activated carbon can control the adsorption mechanism. researchgate.net

Hydrogen Bonding: Hydrogen bonds can form between the hydroxyl group of the 4-chlorophenol molecule and suitable functional groups on the adsorbent surface. researchgate.net The strength and prevalence of hydrogen bonding can be a determining factor in adsorption capacity. For example, the adsorption of 4-CP on graphene oxide is stronger than on pure graphene due to hydrogen bonding. researchgate.net The formation of an internal hydrogen bond in a chlorophenol isomer occurs at the expense of intermolecular bonds, which can influence its interaction with water and adsorbent surfaces. researchgate.net The intensity of the OH stretching mode in FT-IR spectra can indicate the strength of the H-bond, with a larger spectral area for 4-CP compared to 2-CP suggesting stronger hydrogen bonding interactions. researchgate.net

Electrostatic Interactions: The pH of the solution plays a critical role in electrostatic interactions. The pKa of 4-chlorophenol is approximately 9.4. ntu.edu.tw At a pH below its pKa, it exists predominantly as the neutral molecule. Above the pKa, it deprotonates to form the 4-chlorophenolate anion. The surface charge of the adsorbent is also pH-dependent, often characterized by its point of zero charge (pHzpc). ntu.edu.tw When the pH is above the pHzpc, the adsorbent surface is typically negatively charged, and when it is below, the surface is positively charged. Electrostatic attraction or repulsion between the charged 4-chlorophenolate ion and the adsorbent surface can therefore significantly influence adsorption efficiency. researchgate.net For example, the poor performance of TiO2/WO3 in adsorbing 4-CP at pH 10 can be explained by the negative charge of both the 4-chlorophenolate ion and the catalyst surface (pHzpc of 6.4), leading to electrostatic repulsion. ntu.edu.tw

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) represent a class of effective methods for the degradation of recalcitrant organic pollutants like sodium;4-chlorophenolate. daneshyari.com These processes are characterized by the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds, often leading to their complete mineralization into carbon dioxide and water. daneshyari.comresearchgate.net

Photocatalytic Degradation

Photocatalytic degradation is an AOP that utilizes semiconductor materials to generate reactive oxygen species upon irradiation with light of suitable energy. acs.org When a semiconductor photocatalyst, such as titanium dioxide (TiO2), absorbs photons with energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. acs.org These charge carriers can then migrate to the catalyst surface and participate in redox reactions that ultimately degrade the pollutant. acs.orgacs.org This technique is considered promising for water purification as it can achieve complete mineralization of pollutants at ambient conditions and can potentially use solar radiation as an energy source. acs.org

Semiconductor Photocatalysis (e.g., TiO2, Ag/TiO2/Fe3O4, Lanthanum Oxide Nanoparticles)

A variety of semiconductor materials have been investigated for the photocatalytic degradation of 4-chlorophenol.

Titanium Dioxide (TiO2): TiO2 is the most extensively used photocatalyst due to its high efficiency, stability, non-toxicity, and low cost. acs.orgscispace.com The photocatalytic degradation of 4-CP using TiO2 follows pseudo-first-order kinetics. rsc.org The efficiency of TiO2 is influenced by factors such as its crystalline structure (anatase, rutile, or brookite), particle size, and surface area. rsc.orgsemanticscholar.org The annealing temperature during TiO2 preparation significantly impacts its morphology and, consequently, its photocatalytic activity. semanticscholar.orginternationaljournalcorner.com For instance, an optimum annealing temperature of 650°C was found to yield the highest degradation rate of 71.21% for 4-chlorophenol, as higher temperatures can cause phase transformations from the more active anatase to the less active rutile phase. semanticscholar.orginternationaljournalcorner.com

Ag/TiO2/Fe3O4 Composites: To enhance the photocatalytic activity of TiO2 and facilitate catalyst recovery, composite materials have been developed. The Ag/TiO2/Fe3O4 composite leverages the magnetic properties of iron(II,III) oxide (Fe3O4) for easy separation and the plasmonic properties of silver (Ag) to improve light absorption and charge separation. deswater.comtandfonline.com This composite has shown significantly higher activity for the photodegradation of 4-CP under UV-A irradiation compared to Degussa P25 TiO2 and Ag/TiO2. deswater.comtandfonline.com Studies have reported achieving up to 97% degradation of 4-CP in 165 minutes using Fe3O4–TiO2–Ag nanocomposites under UV irradiation. scispace.comresearchgate.net The presence of Fe and Ag ions can increase the surface area and enhance photocatalytic efficiency. scispace.com

Lanthanum Oxide Nanoparticles (La2O3): Lanthanum oxide nanoparticles (LONPs) have also been explored as a novel photocatalyst for 4-CP degradation. Under UVC/Vis irradiation, LONPs have demonstrated high removal efficiency. The degradation rate is influenced by operational parameters such as pH, catalyst dosage, and initial pollutant concentration. Optimal conditions have been identified, with the highest removal efficiency (100%) observed at pH 7, a catalyst dosage of 1 g/L, and an initial 4-CP concentration of 25 mg/L after 120 minutes of contact time. The degradation process using La2O3 follows a pseudo-first-order kinetic model.

| Photocatalyst | Radiation Source | Key Findings | Degradation Efficiency | Reference |

|---|---|---|---|---|

| TiO2 (Type B) | UV (320-400 nm) | Optimum annealing temperature of 650°C. | 71.21% in 2 hours | semanticscholar.org |

| Ag/TiO2/Fe3O4 | UV-A | Faster reaction rate than Degussa P25 TiO2 and Ag/TiO2. | ~83% degradation | deswater.com |

| Fe3O4–TiO2–Ag | UV | Maximum degradation with 0.3% Fe³⁺ and 2% Ag⁺. | 97% in 165 minutes | scispace.comresearchgate.net |

| Lanthanum Oxide (La2O3) | UVC/Vis | Optimal conditions: pH 7, 1 g/L catalyst, 25 mg/L 4-CP. | 100% in 120 minutes |

Visible-Light Driven Photocatalysis (e.g., Graphitic Carbon Nitride-based Nanocomposites)

A significant limitation of wide-bandgap semiconductors like TiO2 is that they are primarily activated by UV light, which constitutes only a small fraction of the solar spectrum. To overcome this, materials that can be activated by visible light have been developed.

Graphitic Carbon Nitride (g-C3N4): Graphitic carbon nitride (g-C3N4 or GCN) is a promising metal-free, visible-light-responsive photocatalyst. mdpi.comresearchgate.netnih.govresearchgate.net However, the performance of pristine GCN can be limited by factors such as rapid recombination of photogenerated charge carriers. nih.govresearchgate.net

GCN-based Nanocomposites: To enhance its efficiency, GCN is often modified by creating nanocomposites or introducing structural defects.

GCN/Silver Nanocomposites: Composites of GCN with silver-based compounds (e.g., Ag2CrO4) have shown synergistic effects, leading to enhanced photocatalytic degradation of 4-CP. mdpi.comresearchgate.net For example, a urea-derived GCN/0.3Ag2CrO4 nanocomposite exhibited a degradation rate constant 52.8 times higher than that of the pristine urea-derived GCN under royal blue LED irradiation. mdpi.com

Vacancy Engineering in GCN: Introducing carbon vacancies into GCN nanosheets (Vc-GCN) has been shown to improve carrier separation, enhance light absorption, and provide more reactive sites. nih.gov This modification resulted in a 2.3-fold enhancement in the degradation of 4-CP compared to pristine GCN. nih.gov

TiO2/g-C3N4 Z-Scheme Heterojunction: Creating a Z-scheme heterojunction between TiO2 and g-C3N4 improves charge carrier separation, inhibiting recombination and boosting quantum efficiency. biointerfaceresearch.com This hybrid photocatalyst showed a 44.8% improvement in photocatalytic activity under visible radiation compared to pure TiO2. biointerfaceresearch.com

| Photocatalyst | Light Source | Key Findings | Performance Metric | Reference |

|---|---|---|---|---|

| Urea-derived GCN/0.3Ag2CrO4 | Royal Blue LED (450 nm) | Synergistic effect enhances degradation. | k = 2.64 × 10⁻² min⁻¹ (52.8x higher than pristine GCN) | mdpi.com |

| Vc-GCN (Carbon Vacancies) | Visible Light | Improved carrier separation and light absorption. | 2.3-fold enhancement over pristine GCN | nih.gov |

| TiO2/g-C3N4 | Visible Radiation | Z-scheme heterojunction improves charge separation. | 44.8% improvement over pure TiO2 | biointerfaceresearch.com |

Oxidant-Assisted Photocatalysis (e.g., Sodium Hypochlorite, Hydrogen Peroxide)

The efficiency of photocatalytic degradation can be further improved by adding external oxidizing agents. These agents can trap the photogenerated electrons, thereby reducing electron-hole recombination and often generating additional reactive radicals.

Hydrogen Peroxide (H2O2): The addition of H2O2 to a photocatalytic system (e.g., UV/TiO2) can significantly enhance the degradation rate of 4-chlorophenol. daneshyari.com Hydrogen peroxide acts as an efficient electron acceptor, preventing recombination and generating hydroxyl radicals (•OH) upon reaction with conduction band electrons. The combination of microwave irradiation and hydrogen peroxide in a photocatalytic reactor has been shown to achieve the best degradation performance. daneshyari.com In UV/H2O2 systems without a semiconductor, H2O2 undergoes photolysis to produce •OH, which greatly enhances the degradation rate compared to UV irradiation alone. scribd.com However, an excessive concentration of H2O2 can have an inhibitory effect, as it can act as a scavenger of •OH radicals. scribd.com

Quantum Efficiency Analysis in Photocatalytic Reactors

Quantum efficiency (QE) is a critical parameter for evaluating the performance of a photocatalytic reactor. It is defined as the ratio of the number of molecules of a pollutant degraded to the number of photons absorbed by the photocatalyst. acs.orgconicet.gov.ar A thorough analysis of QE provides insight into how effectively the absorbed light is utilized in the degradation process.

Studies on the photocatalytic degradation of 4-chlorophenol in TiO2 slurry reactors have analyzed the influence of various operating variables on quantum efficiency:

pH: The pH of the solution has a significant impact. The best efficiencies for 4-CP degradation were obtained in acidic conditions. acs.org

Catalyst Loading: Quantum efficiency is dependent on the catalyst concentration. The highest efficiency was observed at the highest employed catalyst loading (1.0 g/L). acs.orgconicet.gov.ar

Irradiation Intensity: The efficiency was found to be highest at the lowest level of irradiation. acs.orgconicet.gov.ar This is because at very high light intensities, the rate of electron-hole generation can exceed the rate at which they can be utilized in surface reactions, leading to increased recombination and thus lower efficiency.

Calculating the apparent quantum efficiency (AQE) is a method used to evaluate and compare the performance of different photocatalysts under specific light wavelengths. researchgate.net

Key Operational Parameters (Catalyst Dose, pH, Oxidant Concentration, Irradiation Wavelength/Intensity)

The efficiency of photocatalytic degradation of sodium;4-chlorophenolate is significantly influenced by several key operational parameters. Optimizing these parameters is crucial for maximizing the removal of this pollutant from aqueous solutions.

Catalyst Dose: The concentration of the photocatalyst plays a critical role in the degradation process. An increase in catalyst dosage generally leads to a higher degradation rate due to the increased number of active sites available for the reaction. However, beyond an optimal concentration, the degradation efficiency may decrease. This is attributed to the increased turbidity of the solution, which can scatter the light and reduce its penetration, as well as the potential for catalyst particle agglomeration, which reduces the effective surface area.

pH: The pH of the solution can affect the surface charge of the photocatalyst and the chemical form of the target pollutant, thereby influencing the adsorption of the substrate onto the catalyst surface. For the degradation of 4-chlorophenol, the highest removal efficiency is often observed around a neutral pH of 7. mdpi.com Under acidic or alkaline conditions, the degradation rate can decrease due to electrostatic repulsion between the catalyst surface and the ionized form of the 4-chlorophenol molecule. mdpi.com

Irradiation Wavelength/Intensity: The wavelength of the irradiation source is a critical factor, as the photocatalyst can only be activated by photons with energy equal to or greater than its band gap energy. The intensity of the irradiation also directly affects the rate of electron-hole pair generation in the photocatalyst. Higher light intensity generally leads to a higher degradation rate, up to a certain point where the reaction becomes limited by other factors such as mass transfer.

The following table summarizes the effect of various operational parameters on the photocatalytic degradation of 4-chlorophenol based on findings from different studies.

Fenton and Fenton-like Processes

Fenton and Fenton-like processes are advanced oxidation processes that utilize the reaction between iron catalysts and hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH), which can effectively degrade a wide range of organic pollutants, including sodium;4-chlorophenolate. In the classic Fenton reaction, ferrous ions (Fe²⁺) react with hydrogen peroxide to produce hydroxyl radicals. In Fenton-like reactions, other forms of iron, such as ferric ions (Fe³⁺) or zero-valent iron (ZVI), are used as catalysts. whiterose.ac.ukwhiterose.ac.uk

The degradation of 4-chlorophenol via Fenton's oxidation has been shown to be effective, with optimal conditions leading to significant removal of the parent compound and reduction in total organic carbon (TOC) and chemical oxygen demand (COD). researchgate.net One study found that at optimal conditions of pH 5, with 6 mM of H₂O₂ and 0.3 mM of Fe²⁺, a 90% degradation of 4-chlorophenol was achieved, along with 54% TOC removal and 45% COD removal within 30 minutes. researchgate.net

The efficiency of Fenton and Fenton-like processes is influenced by several factors, including the initial pH of the solution, the concentrations of the iron catalyst and hydrogen peroxide, and the reaction temperature. The process is typically most effective under acidic conditions. nih.gov

The following table presents data on the degradation of 4-chlorophenol using a Fenton-like process with an iron/ordered mesoporous carbon catalyst. nih.gov

Electrochemical Degradation

Reactor Design and Optimization

The design and optimization of the electrochemical reactor are critical for the efficient degradation of sodium;4-chlorophenolate. Different reactor configurations, such as two-electrode and three-electrode diaphragm systems, have been investigated. nih.gov A three-electrode system has been shown to exhibit higher degradation percentages for 4-chlorophenol compared to a two-electrode system. nih.gov The performance of these systems can be further improved by feeding with gases like hydrogen and air to promote combined reduction and oxidation processes. nih.gov

Batch reactors are commonly used for laboratory-scale studies to investigate the influence of various operating parameters. researchgate.net For continuous treatment, flow-by reactors are employed. researchgate.net The optimization of reactor design involves considering factors such as the electrode surface area to reactor volume ratio, the distance between electrodes, and the hydrodynamic conditions within the reactor to ensure efficient mass transport of the pollutant to the electrode surface.

The following table compares the performance of two different diaphragm electrolysis systems for the degradation of 4-chlorophenol. nih.gov

Electrode Materials (e.g., Sn/Sb-Mn-GAC)

The choice of electrode material is a crucial factor that determines the efficiency and mechanism of the electrochemical degradation of sodium;4-chlorophenolate. Anode materials with high oxygen evolution overpotential, such as boron-doped diamond (BDD) and certain mixed metal oxides, are preferred as they promote the generation of hydroxyl radicals, leading to more efficient oxidation of organic pollutants. researchgate.net

Composite electrode materials have been developed to enhance the degradation efficiency. For instance, a three-dimensional electrochemical reactor using honeycomb block activated carbon (AC) with Ti-Cu-Ni-Zn-Sb-Mn particle electrodes has been shown to be highly effective for the degradation of p-aminophenol, a related aromatic compound. While specific data for a Sn/Sb-Mn-GAC electrode on 4-chlorophenol degradation was not found in the provided search results, the principle of using multi-component metal oxide coatings on a stable substrate like granular activated carbon (GAC) is a promising approach. These materials can offer a large surface area and high catalytic activity.

The following table provides an overview of different electrode materials used for the electrochemical degradation of chlorophenols and their general performance characteristics.

Mechanistic Aspects of Electrochemical Oxidation

The electrochemical oxidation of 4-chlorophenol proceeds through a complex series of reactions involving the generation of highly reactive hydroxyl radicals (•OH) at the anode surface. These radicals attack the aromatic ring of the 4-chlorophenol molecule, leading to its degradation. The degradation pathway typically involves several intermediate products before complete mineralization to carbon dioxide, water, and chloride ions.